COc1ccc2[nH]c(C(O)=O)c(C)c2c1
. This indicates the presence of a methoxy group (OCH3), a carboxylic acid group (COOH), and a methyl group (CH3) on the indole ring.
The compound falls under the category of indole carboxylic acids, characterized by the presence of an indole ring fused with a carboxylic acid group. Indoles are known for their diverse biological activities, including effects on serotonin receptors, making them valuable in pharmacological research.
The synthesis of 5-methoxy-3-methyl-1H-indole-2-carboxylic acid can be achieved through various methods, typically involving multi-step organic reactions. A common synthetic route involves:
For example, one method described involves heating a mixture of 5-methoxy-1H-indole-2-carboxylic acid with methanol and sulfuric acid, leading to the formation of methyl esters as intermediates before obtaining the desired carboxylic acid .
The molecular structure of 5-methoxy-3-methyl-1H-indole-2-carboxylic acid features:
The compound exhibits a monoclinic crystal system with specific lattice parameters that can be determined via X-ray crystallography. For instance, studies have shown that it crystallizes in space group P21/c, with distinct intermolecular hydrogen bonding patterns that stabilize its structure .
5-Methoxy-3-methyl-1H-indole-2-carboxylic acid participates in various chemical reactions:
These reactions are often influenced by the electronic properties imparted by the methoxy and carboxyl groups .
The mechanism of action for compounds like 5-methoxy-3-methyl-1H-indole-2-carboxylic acid typically involves:
Studies suggest that its structural features allow for effective binding and modulation of receptor activity, which is crucial for its pharmacological applications .
The physical and chemical properties of 5-methoxy-3-methyl-1H-indole-2-carboxylic acid include:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used to characterize these properties further .
5-Methoxy-3-methyl-1H-indole-2-carboxylic acid has several scientific applications:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: